molecular formula C25H20N2O2 B4969981 3-(1-benzyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione

3-(1-benzyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione

Cat. No. B4969981
M. Wt: 380.4 g/mol
InChI Key: WZYXZSRYDHWAAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-benzyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione, also known as BIPPO, is a chemical compound that has gained significant attention in the field of medicinal chemistry. BIPPO is a highly potent and selective inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. This interaction is crucial for the growth and survival of cancer cells, making BIPPO a potential candidate for cancer therapy.

Mechanism of Action

3-(1-benzyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione binds to the bHLH-LZ domain of Max and prevents its interaction with the corresponding domain of c-Myc. This interaction is crucial for the formation of the c-Myc-Max heterodimer, which is responsible for the transcriptional activation of c-Myc target genes. The inhibition of c-Myc-Max interaction by 3-(1-benzyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione leads to the suppression of c-Myc-dependent transcription and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(1-benzyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione has been shown to have a highly selective inhibitory effect on the c-Myc-Max interaction, with no significant effect on other bHLH-LZ transcription factors. 3-(1-benzyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione has also been shown to be highly potent, with an IC50 value of 400 nM for the c-Myc-Max interaction. 3-(1-benzyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione has been shown to induce apoptosis in cancer cells in a dose-dependent manner, with no significant effect on normal cells. Moreover, 3-(1-benzyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione has also been shown to have a neuroprotective effect in Alzheimer's disease models.

Advantages and Limitations for Lab Experiments

3-(1-benzyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione has several advantages for lab experiments. It is a highly potent and selective inhibitor of the c-Myc-Max interaction, making it an ideal candidate for studying the role of c-Myc in cancer and other diseases. 3-(1-benzyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione has also been shown to be effective in various cancer cell lines and animal models, making it a promising candidate for cancer therapy. However, the synthesis of 3-(1-benzyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione is a multistep process that requires the use of various reagents and solvents, making it challenging to produce in large quantities. Moreover, the high potency of 3-(1-benzyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione may also lead to off-target effects, which need to be carefully evaluated in lab experiments.

Future Directions

3-(1-benzyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione has several potential future directions. One possible direction is the development of 3-(1-benzyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione analogs with improved pharmacokinetic properties and reduced off-target effects. Another direction is the evaluation of 3-(1-benzyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione in combination with other cancer therapies, such as chemotherapy and immunotherapy. Moreover, 3-(1-benzyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione can also be studied for its potential application in other diseases, such as neurodegenerative disorders and viral infections. Overall, 3-(1-benzyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione has significant potential for the development of novel therapeutics in various diseases.

Synthesis Methods

The synthesis of 3-(1-benzyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione is a multistep process that involves the use of various reagents and solvents. The first step involves the synthesis of 1-benzyl-1H-indole-3-carbaldehyde, which is then reacted with ethyl acetoacetate and ammonium acetate to obtain 3-(1-benzyl-1H-indol-3-yl)-2,5-dioxopyrrolidine. This compound is then treated with hydrochloric acid and sodium nitrite to obtain 3-(1-benzyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione. The overall yield of 3-(1-benzyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione synthesis is around 20%.

Scientific Research Applications

3-(1-benzyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione has been extensively studied for its potential application in cancer therapy. The c-Myc protein is overexpressed in various types of cancer, including leukemia, lymphoma, and solid tumors. The inhibition of c-Myc and Max interaction by 3-(1-benzyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione leads to the suppression of c-Myc-dependent transcription and ultimately induces apoptosis in cancer cells. 3-(1-benzyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione has been shown to be highly effective in inhibiting the growth of various cancer cell lines in vitro and in vivo. Moreover, 3-(1-benzyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione has also been studied for its potential application in the treatment of Alzheimer's disease.

properties

IUPAC Name

3-(1-benzylindol-3-yl)-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2/c28-24-15-21(25(29)27(24)19-11-5-2-6-12-19)22-17-26(16-18-9-3-1-4-10-18)23-14-8-7-13-20(22)23/h1-14,17,21H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYXZSRYDHWAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-benzyl-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione

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